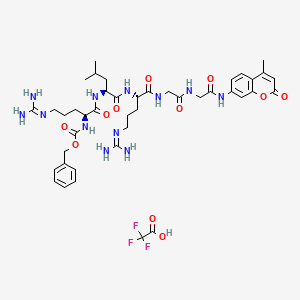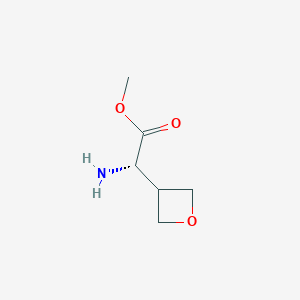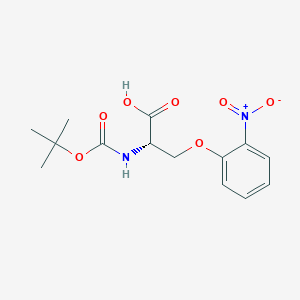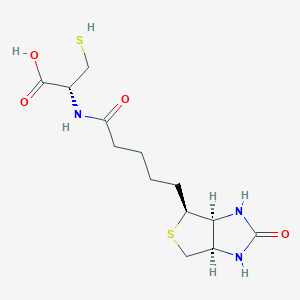
Biotinyl-cysteine
描述
Biotinyl-cysteine is a compound formed by the covalent attachment of biotin, a water-soluble B-vitamin, to the amino acid cysteine. Biotin, also known as vitamin B7 or vitamin H, is essential for various metabolic processes, including fatty acid synthesis, amino acid metabolism, and gluconeogenesis. Cysteine is a sulfur-containing amino acid that plays a crucial role in protein synthesis and detoxification. The combination of these two molecules results in this compound, which is widely used in biochemical research and various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of biotinyl-cysteine typically involves the reaction of biotin with cysteine under specific conditions. One common method is the use of biotinylation reagents that target the sulfhydryl group of cysteine. The reaction is usually carried out in an aqueous solution at a neutral pH, with the presence of a coupling agent such as N-hydroxysuccinimide ester to facilitate the formation of the biotin-cysteine bond .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions: Biotinyl-cysteine can undergo various chemical reactions, including:
Oxidation: The sulfhydryl group of cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to free sulfhydryl groups.
Substitution: The biotinyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize the sulfhydryl group.
Reduction: Reducing agents such as dithiothreitol or β-mercaptoethanol are commonly used.
Substitution: Various biotinylation reagents, such as biotin-N-hydroxysuccinimide ester, are used for substitution reactions.
Major Products:
Oxidation: Formation of biotinyl-cystine (disulfide-linked this compound).
Reduction: Regeneration of this compound from biotinyl-cystine.
Substitution: Formation of biotinylated derivatives with different functional groups.
科学研究应用
Biotinyl-cysteine has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent for biotinylation of proteins and peptides, facilitating their detection and purification.
Biology: Employed in studying protein-protein interactions, enzyme activities, and cellular processes.
Medicine: Utilized in diagnostic assays, such as enzyme-linked immunosorbent assays (ELISA), and in the development of targeted drug delivery systems.
Industry: Applied in the production of biotinylated antibodies, enzymes, and other biotechnological products.
作用机制
Biotinyl-cysteine exerts its effects through the high-affinity interaction between biotin and avidin or streptavidin. This interaction is one of the strongest known non-covalent interactions, allowing for the precise binding and detection of biotinylated molecules. The biotinyl group serves as a tag, enabling the selective capture and analysis of biotinylated proteins and peptides. The molecular targets and pathways involved include biotin-dependent carboxylases, which play critical roles in metabolic processes .
相似化合物的比较
Biotinyl-lysine: Similar to biotinyl-cysteine but involves the attachment of biotin to lysine.
Biotinyl-serine: Involves the attachment of biotin to serine.
Biotinyl-threonine: Involves the attachment of biotin to threonine.
Comparison: this compound is unique due to the presence of the sulfhydryl group in cysteine, which allows for specific reactions such as disulfide bond formation and reduction. This property makes this compound particularly useful in studying redox reactions and protein folding. In contrast, biotinyl-lysine, biotinyl-serine, and biotinyl-threonine do not possess sulfhydryl groups and thus have different reactivity and applications .
属性
IUPAC Name |
(2R)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-3-sulfanylpropanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4S2/c17-10(14-7(5-21)12(18)19)4-2-1-3-9-11-8(6-22-9)15-13(20)16-11/h7-9,11,21H,1-6H2,(H,14,17)(H,18,19)(H2,15,16,20)/t7-,8-,9-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUMOUNXKYQRIT-KBIXCLLPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NC(CS)C(=O)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)N[C@@H](CS)C(=O)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![trisodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate;hydrate](/img/structure/B8121687.png)

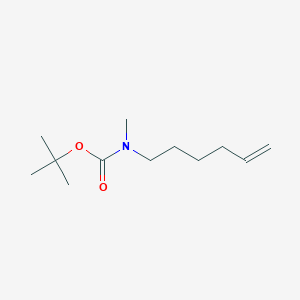
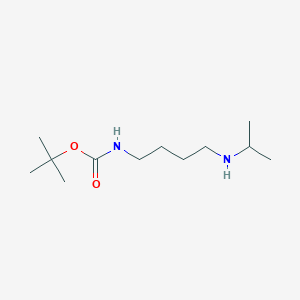
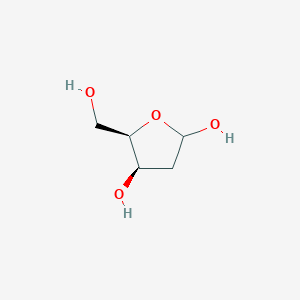
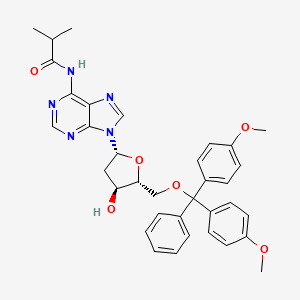
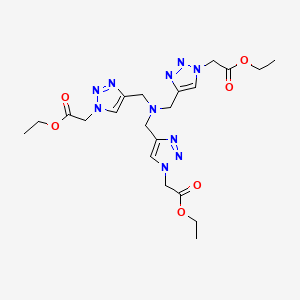
![2-Methyl-(1,2-dideoxy-a-d-glucopyrano)-[2,1-d]-2-oxazoline](/img/structure/B8121734.png)
